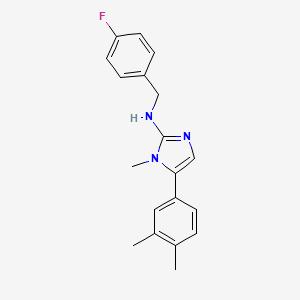
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution reactions:
Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound can bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Pathways: The compound can influence signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-DIMETHYLPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE: Similar structure but with a chlorine atom instead of fluorine.
5-(3,4-DIMETHYLPHENYL)-N-[(4-BROMOPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-IMIDAZOL-2-AMINE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and bioavailability in medicinal applications.
Properties
Molecular Formula |
C19H20FN3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C19H20FN3/c1-13-4-7-16(10-14(13)2)18-12-22-19(23(18)3)21-11-15-5-8-17(20)9-6-15/h4-10,12H,11H2,1-3H3,(H,21,22) |
InChI Key |
JCIZNUWAUXDYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















